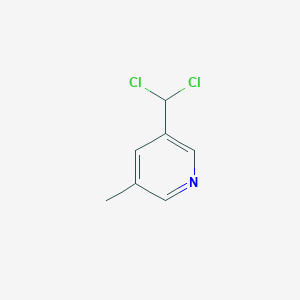
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H16O4 It is known for its unique structure, which includes a cyclohexane ring substituted with an ethoxy-oxoethylidene group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with ethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy-oxoethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The ethoxy-oxoethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
- Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate
Uniqueness
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h7,9H,2-6H2,1H3,(H,13,14) |
Clé InChI |
MMCDZLFBJGBEFO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
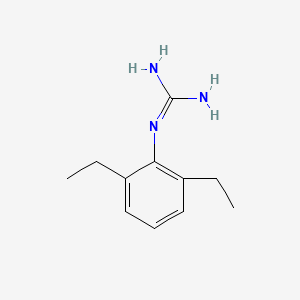


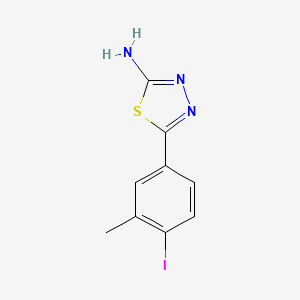


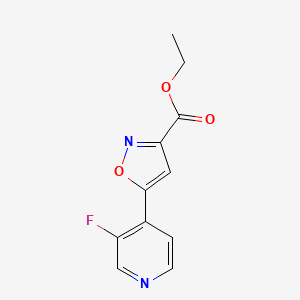
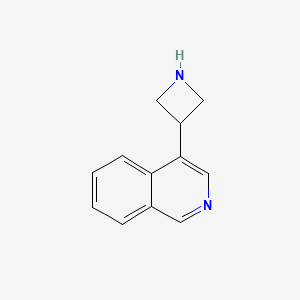

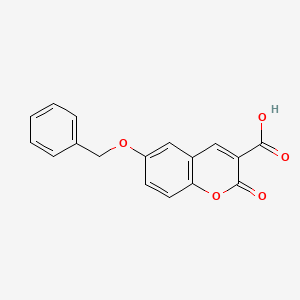
![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)
